Cas no 1189881-19-3 (5-Ethyl-2-pyridine Ethanol-d4)

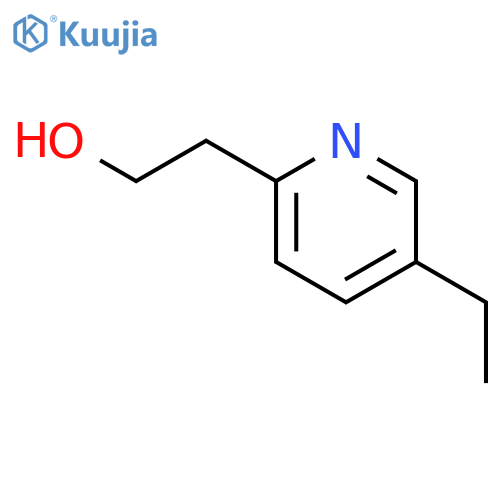

5-Ethyl-2-pyridine Ethanol-d4 structure

商品名:5-Ethyl-2-pyridine Ethanol-d4

CAS番号:1189881-19-3

MF:C9H9D4NO

メガワット:155.23000

CID:895520

5-Ethyl-2-pyridine Ethanol-d4 化学的及び物理的性質

名前と識別子

-

- 5-Ethyl-2-pyridine Ethanol-d4

- 1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethanol

-

計算された属性

- せいみつぶんしりょう: 155.12500

じっけんとくせい

- PSA: 33.12000

- LogP: 1.17880

5-Ethyl-2-pyridine Ethanol-d4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E925552-25mg |

5-Ethyl-2-pyridine Ethanol-d4 |

1189881-19-3 | 25mg |

$1171.00 | 2023-05-18 | ||

| TRC | E925552-2.5mg |

5-Ethyl-2-pyridine Ethanol-d4 |

1189881-19-3 | 2.5mg |

$150.00 | 2023-05-18 |

5-Ethyl-2-pyridine Ethanol-d4 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

1189881-19-3 (5-Ethyl-2-pyridine Ethanol-d4) 関連製品

- 100189-17-1(2-(6-methylpyridin-3-yl)ethan-1-ol)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量